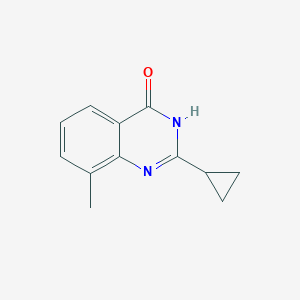

2-Cyclopropyl-8-methyl-3H-quinazolin-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

2-cyclopropyl-8-methyl-3H-quinazolin-4-one |

InChI |

InChI=1S/C12H12N2O/c1-7-3-2-4-9-10(7)13-11(8-5-6-8)14-12(9)15/h2-4,8H,5-6H2,1H3,(H,13,14,15) |

InChI Key |

FKYOBVGVZASVLB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)NC(=N2)C3CC3 |

Origin of Product |

United States |

Advanced Synthetic Strategies for 2 Cyclopropyl 8 Methyl 3h Quinazolin 4 One and Structural Analogs

General Synthetic Routes to the 4(3H)-Quinazolinone Nucleus

The 4(3H)-quinazolinone core is a prominent scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. rsc.org Most strategies commence with ortho-substituted aniline (B41778) derivatives, such as anthranilic acid, isatoic anhydride (B1165640), 2-aminobenzamide (B116534), or 2-aminobenzonitrile. researchgate.netnih.gov

One of the earliest and most fundamental methods is the Niementowski reaction , where anthranilic acid is heated with amides (like formamide (B127407) for an unsubstituted 2-position) to yield the corresponding 4(3H)-quinazolinone. acgpubs.org A more common and versatile approach involves the condensation of anthranilic acid with acid chlorides to form an N-acylanthranilic acid, which is then cyclized, often via a benzoxazinone (B8607429) intermediate. nih.gov

Modern variations include metal-catalyzed and metal-free cyclizations. Copper-catalyzed reactions of 2-halobenzamides with nitriles organic-chemistry.org or formamide organic-chemistry.org provide efficient routes. Similarly, catalyst-free reactions of 2-aminobenzamides with α-keto acids in water represent a green chemistry approach. organic-chemistry.org

Table 1: Overview of General Synthetic Routes to the 4(3H)-Quinazolinone Nucleus

| Starting Material | Reagent(s) | Key Transformation | Reference(s) |

| Anthranilic Acid | Formamide | Niementowski Reaction | acgpubs.org |

| Anthranilic Acid | Acid Chlorides, then Amine Source | Acylation and Cyclization | nih.gov |

| 2-Aminobenzamide | Aldehydes, Oxidant | Condensation and Oxidative Cyclization | organic-chemistry.org |

| 2-Halobenzamide | Nitriles, Cu-catalyst | Nucleophilic Addition and SNAr | organic-chemistry.org |

| Isatoic Anhydride | Amidoximes, Fe(III) catalyst | Ring Opening and Cyclization | organic-chemistry.org |

Targeted Synthesis of 2-Cyclopropyl-Substituted Quinazolinones

Introducing a cyclopropyl (B3062369) group at the 2-position of the quinazolinone ring is typically achieved by using a synthon that already contains the cyclopropyl moiety. This can be accomplished through various cyclization strategies, including the use of specific precursors, transition-metal-free methods, and microwave-assisted protocols.

A robust and frequently employed strategy for synthesizing 2-substituted-4(3H)-quinazolinones involves the intermediacy of a 2-substituted-4H-benzo[d] rsc.orgnih.govoxazin-4-one. nih.gov These benzoxazinones are valuable precursors as they readily react with a nitrogen source to form the quinazolinone ring.

The synthesis begins with an appropriately substituted anthranilic acid, which is acylated with cyclopropanecarbonyl chloride to yield N-(cyclopropanecarbonyl)anthranilic acid. This intermediate is then cyclized, typically by heating with a dehydrating agent like acetic anhydride, to form 2-cyclopropyl-4H-benzo[d] rsc.orgnih.govoxazin-4-one. nih.gov The subsequent reaction of this benzoxazinone intermediate with a nitrogen source, such as ammonia, hydrazine, or a primary amine, in a solvent like ethanol (B145695) or DMF, leads to the formation of the desired 2-cyclopropyl-substituted quinazolinone. nih.gov Using ammonia, for instance, would yield 2-cyclopropyl-3H-quinazolin-4-one.

Driven by the principles of green and sustainable chemistry, several transition-metal-free methods for quinazolinone synthesis have been developed. nih.gov These protocols avoid the cost, toxicity, and challenging removal associated with metal catalysts.

One such approach involves the base-promoted cyclocondensation of 2-aminobenzamides with acyl chlorides. rsc.org In a typical procedure, a 2-aminobenzamide is reacted with cyclopropanecarbonyl chloride in the presence of a mild base like potassium carbonate (K₂CO₃) and a solvent such as polyethylene (B3416737) glycol (PEG-200), providing the 2-cyclopropyl-quinazolinone in good yields under mild conditions. rsc.org

Another powerful metal-free strategy is the oxidative cyclization of N-pyridylindoles, which rearranges to form fused quinazolinones using a combination of (diacetoxyiodo)benzene (B116549) (DIB) and K₂S₂O₈. nih.govacs.org While this produces a more complex fused system, the underlying principle of C-C bond cleavage and C-N bond formation under oxidative, metal-free conditions is a significant advancement. nih.govacs.org Tandem cyclization of 2-halobenzoic acids with amidines, promoted by a base like cesium carbonate (Cs₂CO₃), also provides a direct, metal-free route to the quinazolinone scaffold. researchgate.net

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating. researchgate.netfrontiersin.org The synthesis of quinazolinones has significantly benefited from this technology. frontiersin.org

Microwave-assisted methods can be applied to many of the classical synthetic routes. For example, the iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines can be performed efficiently in water or DMF under microwave heating, representing a green and rapid synthesis. rsc.orgsci-hub.cat Even without a metal catalyst, high yields of quinazolinones can be achieved by reacting 2-aminobenzamides and succinic anhydride in the bio-sourced solvent pinane (B1207555) under microwave conditions. nih.gov The key advantages are the rapid and uniform heating provided by microwaves, which can accelerate the cyclization and dehydration steps crucial for quinazolinone formation. nih.govresearchgate.net

Table 2: Comparison of Synthetic Methodologies for 2-Substituted Quinazolinones

| Methodology | Key Features | Advantages | Disadvantages | Reference(s) |

| Benzoxazinone Precursor | Two-step process via stable intermediate. | High reliability, modular. | Requires isolation of intermediate. | nih.gov |

| Transition-Metal Free | Base-promoted or oxidative cyclization. | Avoids metal contamination, often mild conditions. | May require specific oxidants or strong bases. | nih.govrsc.orgresearchgate.net |

| Microwave-Assisted | Use of microwave irradiation for heating. | Rapid reaction times, higher yields, energy efficient. | Requires specialized microwave reactor equipment. | rsc.orgnih.govresearchgate.netfrontiersin.org |

Regiospecific Introduction of the 8-Methyl Substituent

The position of substituents on the benzo portion of the quinazolinone nucleus is dictated by the substitution pattern of the initial aniline-derived starting material. To achieve the regiospecific synthesis of 2-Cyclopropyl-8-methyl-3H-quinazolin-4-one, the starting material must be 2-amino-3-methylbenzoic acid or a derivative thereof (e.g., 2-amino-3-methylbenzamide).

During the cyclization process, the C1 carboxyl (or its derivative) and the C2 amino group of the starting material form the pyrimidine (B1678525) ring of the quinazolinone. The substituent at the C3 position of the benzoic acid, which is ortho to the amino group, becomes the substituent at the C8 position of the final quinazolinone heterocycle. This principle of controlled starting material selection is fundamental to the unambiguous synthesis of regiospecifically substituted quinazolinones. Syntheses that use variously substituted 2-aminobenzamides demonstrate this precise control over the final substitution pattern. nih.gov

Chemical Modification and Derivatization of this compound

Once synthesized, this compound offers sites for further chemical modification, primarily at the N3 position of the quinazolinone ring. The secondary amine (lactam) proton at N3 is acidic and can be deprotonated with a suitable base, allowing for a variety of functionalization reactions.

Common derivatizations include N-alkylation and N-acylation. Reaction with alkyl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) can introduce a wide range of alkyl or substituted alkyl groups at the N3 position. researchgate.net Similarly, acylation with acid chlorides or anhydrides can furnish N3-acyl derivatives. These modifications are crucial for exploring structure-activity relationships in medicinal chemistry programs. For example, various 3-substituted-2-methylquinazolin-4(3H)-one derivatives have been synthesized to explore their biological activities. nih.gov Such reactions would be directly applicable to the title compound to generate a library of novel analogs.

Substitutions at N-3 Position

The nitrogen atom at the N-3 position of the quinazolin-4-one ring is a common site for introducing structural diversity. Various alkyl and aryl groups can be appended at this position, often leading to significant modulation of biological activity. The primary methods for this modification involve the N-alkylation or N-arylation of a pre-formed quinazolinone core.

A prevalent strategy for N-alkylation involves the reaction of the parent quinazolinone with an alkylating agent in the presence of a base. researchgate.net Common alkylating agents include alkyl halides (e.g., benzyl (B1604629) chloride, epichlorohydrin) or reagents like dimethylformamide dimethyl acetal (B89532) (DMF-DMA). researchgate.netderpharmachemica.com The choice of base and solvent is crucial for achieving regioselectivity, favoring substitution at the N-3 nitrogen over the O-4 oxygen. researchgate.net For instance, the reaction of a 2-substituted-4(3H)-quinazolinone with an alkyl halide using a base like potassium carbonate in a polar aprotic solvent such as DMF facilitates the formation of the N-3 substituted product. nih.gov

Another approach utilizes orthoamides, such as dimethylformamide di(primary-alkyl)acetals, which can act as direct alkylating agents for anthranilamides during the quinazolinone ring formation, leading to N-3 alkylated products in a one-pot process. nih.gov This method is particularly useful for synthesizing 8-substituted 3-alkylquinazolin-4-ones from the corresponding 3-substituted anthranilamides. nih.gov The reaction conditions, particularly temperature and duration, can influence the outcome, with prolonged heating generally favoring N-3 alkylation. nih.gov

Modular and divergent synthetic routes have also been developed to create libraries of N-3 substituted quinazolinones. rsc.org One such method involves the N-3 alkylation of a 2-chloro-4(3H)-quinazolinone scaffold with an appropriate electrophile, such as methyl bromoacetate, followed by subsequent diversification at the C-2 position. rsc.orguw.edu This highlights the interplay between substitutions at different positions on the quinazolinone ring. rsc.org

The table below summarizes representative examples of N-3 substitutions on the quinazolinone core.

| Parent Compound | Reagent(s) | Substituent at N-3 | Resulting Analog Class |

| 2-Substituted-4(3H)-quinazolinone | Alkyl Halide, Base (e.g., K₂CO₃) | Alkyl, Benzyl | 3-Alkyl/3-Benzyl-quinazolin-4-ones |

| 2-Substituted-4(3H)-quinazolinone | DMF-DMA | Methyl | 3-Methyl-quinazolin-4-ones derpharmachemica.com |

| Anthranilamide | Dimethylformamide di(alkyl)acetal | Alkyl | 3-Alkyl-quinazolin-4-ones nih.gov |

| 2-Chloro-4(3H)-quinazolinone | Methyl Bromoacetate, Base | -CH₂COOCH₃ | 3-(Methoxycarbonylmethyl)-quinazolin-4-ones rsc.orguw.edu |

Modifications at Peripheral Ring Positions (e.g., C-6, C-5, C-7)

Introducing substituents on the benzene (B151609) portion of the quinazolinone ring (positions C-5, C-6, and C-7) is a critical strategy for fine-tuning the molecule's properties. Unlike substitutions at N-3 or C-2, which are often performed on the intact quinazolinone heterocycle, modifications at these peripheral positions typically rely on the synthesis starting from an already substituted precursor, most commonly a substituted anthranilic acid or its corresponding amide. nih.govnih.gov

The general synthetic pathway involves the cyclization of a 2-aminobenzoic acid derivative. researchgate.net Therefore, to obtain a quinazolinone with a substituent at a specific position on the benzene ring, one must start with an anthranilic acid that bears that substituent in the corresponding position. For example, to synthesize a 6-methyl-substituted quinazolinone, 2-amino-5-methylbenzoic acid is used as the starting material. nih.gov Similarly, for a 6,7-difluoro substituted analog, 2-amino-4,5-difluorobenzoic acid is the required precursor. researchgate.net

The synthesis of this compound itself starts from 2-amino-3-methylbenzoic acid. nih.govgoogle.com To create analogs with additional substitutions at C-5, C-6, or C-7, one would need to synthesize the appropriately substituted 2-amino-3-methylbenzoic acid. For instance, creating a 5-chloro derivative of the title compound would necessitate starting with 2-amino-5-chloro-3-methylbenzoic acid. patsnap.comgoogle.com

Transition metal-catalyzed C-H functionalization has emerged as a more direct, albeit complex, method for modifying the quinazolinone core. rsc.orgresearchgate.net However, regioselective functionalization at distal positions like C-5, C-6, and C-7 remains a significant challenge, often requiring specific directing groups or specialized catalytic systems. nih.gov For many applications, the precursor-based approach remains the most practical and widely used strategy. nih.gov

The table below illustrates how the choice of starting material dictates the substitution pattern on the peripheral ring of the resulting quinazolinone.

| Starting Material | Resulting Substitution Pattern | Example Analog Class |

| 2-Amino-5-methylbenzoic acid | 6-Methyl | 2-Substituted-6-methyl-quinazolin-4-ones nih.gov |

| 2-Amino-4,5-difluorobenzoic acid | 6,7-Difluoro | 2-Substituted-6,7-difluoro-quinazolin-4-ones researchgate.net |

| 2-Amino-3-nitrobenzoic acid | 8-Nitro | 2-Substituted-8-nitro-quinazolin-4-ones nih.gov |

| 2-Amino-5-chloro-3-methylbenzoic acid | 5-Chloro, 8-Methyl | 2-Substituted-5-chloro-8-methyl-quinazolin-4-ones patsnap.com |

Elucidation of Structure Activity Relationships Sar and Structural Determinants of 2 Cyclopropyl 8 Methyl 3h Quinazolin 4 One Analogs

Influence of the 2-Cyclopropyl Moiety on Biological Activities

The presence of a cyclopropyl (B3062369) group at the 2-position of the quinazolinone core is a key determinant of the biological activity of these analogs. This small, strained ring system imparts unique conformational and electronic properties that significantly influence molecular interactions with biological targets.

Conformational and Steric Effects of the Cyclopropyl Group

The cyclopropyl group, due to its rigid and three-dimensional nature, introduces significant conformational constraints on the molecule. This restriction of rotational freedom can pre-organize the molecule into a bioactive conformation, potentially leading to a more favorable binding entropy upon interaction with a receptor. By limiting the number of accessible conformations, the cyclopropyl moiety can enhance the compound's affinity and selectivity for its target.

The steric bulk of the cyclopropyl group also plays a crucial role in dictating the molecule's interaction with binding pockets. The spatial arrangement of the cyclopropyl ring can either facilitate optimal fitting into a hydrophobic pocket or create steric hindrance that prevents binding to off-target sites, thereby improving the selectivity profile of the compound.

Impact of Cyclopropyl Bond Cleavage on Reactivity and Bioactivity

While often considered a stable substituent, the strained C-C bonds of the cyclopropyl ring can undergo cleavage under certain physiological conditions or upon interaction with specific enzymes. This ring-opening can lead to the formation of a reactive intermediate that may covalently bind to the target protein, resulting in irreversible inhibition. This mechanism can contribute to enhanced potency and prolonged duration of action. However, such reactivity also carries the risk of off-target effects and potential toxicity, necessitating a careful balance in the design of analogs that may leverage this property.

Contribution of the 8-Methyl Substituent to Pharmacological Profiles

Structure-activity relationship studies on quinazolinone derivatives have consistently highlighted the significance of substitutions on the benzene (B151609) ring portion of the scaffold, with positions 6 and 8 being particularly important for modulating pharmacological activity nih.govresearchgate.netresearchgate.net. The presence of a methyl group at the 8-position of the 2-cyclopropyl-3H-quinazolin-4-one core can influence the compound's properties in several ways.

Structure-Activity Modulations by Substituents at N-3

The nitrogen atom at the 3-position of the quinazolinone ring is a common site for substitution, and modifications at this position have been shown to have a profound impact on the biological activity of 2-cyclopropyl-quinazolin-4-one analogs. A variety of substituents, ranging from small alkyl groups to larger aromatic and heterocyclic moieties, have been explored.

For instance, the synthesis of a series of 2-cyclopropyl-3-aminoquinazoline-4(3H)-ones and their subsequent conversion to Schiff bases has been reported to yield compounds with notable antifungal activity mdpi.com. This suggests that the introduction of a nitrogen-containing substituent at the N-3 position can be a fruitful strategy for developing antimicrobial agents.

In the context of anticancer activity, a study focused on the synthesis of eleven diverse derivatives with a focus on the C-3 position of the 2-cyclopropyl quinazoline (B50416) ring . These compounds were designed as potential inhibitors of the EGF receptor tyrosine kinase, indicating that appropriate substitution at N-3 is crucial for this type of biological activity .

| Compound | N-3 Substituent | Observed Biological Activity |

| Analog 1 | -NH2 | Antifungal mdpi.com |

| Analog 2 | -N=CH(2-hydroxyphenyl) | Antifungal mdpi.com |

| Analog 3 | Substituted isothiocyanatobenzene | Anticancer (EGFR inhibitor) |

Positional Effects of Halogenation and Other Substituents on the Quinazolinone Ring

The introduction of halogen atoms and other substituents onto the quinazolinone ring is a widely used strategy to modulate the physicochemical and pharmacological properties of the resulting analogs. The position of these substituents is critical in determining their effect on activity.

Literature reviews of SAR studies on quinazolinone derivatives have consistently shown that the presence of a halogen atom at the 6 and 8 positions can significantly improve antimicrobial activities nih.gov. Halogens, being electron-withdrawing and lipophilic, can alter the electronic landscape of the molecule and enhance its membrane permeability. For example, the substitution of the quinazolinone ring with iodine at both the 6 and 8 positions has been shown to significantly enhance antibacterial activity nih.gov.

Furthermore, the nature of the substituent also plays a key role. For instance, in a series of quinazolinone derivatives, compounds bearing methoxy (B1213986) and methyl-substituted rings were found to be more active antibacterial agents compared to those with other electron-donating or withdrawing groups nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 2-Cyclopropyl-8-methyl-3H-quinazolin-4-one Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a specific QSAR study on this compound derivatives is not extensively reported, QSAR analyses of broader classes of quinazolinone derivatives have provided valuable insights that can be extrapolated to this specific scaffold.

These studies often employ various molecular descriptors, such as topological, thermodynamic, and electronic parameters, to build predictive models. For instance, a 2D QSAR study on structurally constrained quinazoline derivatives identified topological parameters like the Balaban index and Harary index, as well as thermodynamic descriptors such as refractive index and dreiding energy, as being important for activity asianpubs.org. Another QSAR analysis of 2-methylquinazolin-4-one and quinazolin-4-imine derivatives as thymidylate synthase inhibitors successfully constructed statistically significant models for predicting inhibitory activity nih.gov.

These models can guide the rational design of new this compound analogs by predicting their biological activity before synthesis, thereby saving time and resources. The insights gained from the contour maps generated in 3D-QSAR studies can help in identifying the key structural features and spatial arrangements that are crucial for potent biological activity.

Computational Chemistry and in Silico Approaches for 2 Cyclopropyl 8 Methyl 3h Quinazolin 4 One Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov This method is crucial for understanding how 2-cyclopropyl-8-methyl-3H-quinazolin-4-one might interact with various biological targets at an atomic level. Quinazolinone derivatives are known to interact with a wide range of proteins, including kinases, dihydrofolate reductase (DHFR), and enzymes involved in inflammatory pathways like cyclooxygenase (COX). nih.govnih.gov

Docking simulations provide detailed information on the binding mode, which includes the specific interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the ligand within the protein's active site. The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), quantifies the strength of this interaction.

For a compound like this compound, the quinazolinone core itself is a key pharmacophoric feature. The carbonyl oxygen at position 4 typically acts as a hydrogen bond acceptor, while the adjacent N-H group at position 3 serves as a hydrogen bond donor. researchgate.net Docking studies on analogous quinazolinones have shown that these groups frequently form critical hydrogen bonds with amino acid residues in the active site, such as Aspartate (Asp) or Glycine (Gly). nih.govmdpi.com The aromatic rings of the quinazolinone scaffold contribute to binding through hydrophobic and π-π stacking interactions with aromatic residues like Phenylalanine (Phe) or Tyrosine (Tyr). nih.gov

Table 1: Predicted Interactions for this compound in a Kinase Active Site

| Molecular Moiety | Type of Interaction | Potential Interacting Residues |

| Quinazolinone Carbonyl (C=O) | Hydrogen Bond Acceptor | Gly, Ser, Cys |

| Quinazolinone Amine (N-H) | Hydrogen Bond Donor | Asp, Glu |

| Cyclopropyl (B3062369) Group | Hydrophobic | Leu, Val, Ala, Ile |

| Benzene (B151609) Ring | Hydrophobic / π-π Stacking | Phe, Tyr, Trp |

| 8-Methyl Group | Hydrophobic | Ala, Val |

This table is a conceptual representation based on docking studies of similar quinazolinone derivatives.

Molecular docking is instrumental in explaining the structure-activity relationship (SAR), which describes how the chemical structure of a compound influences its biological activity. By comparing the docking poses and scores of a series of related compounds, researchers can rationalize why certain structural modifications lead to enhanced or diminished potency.

For the quinazolinone scaffold, SAR studies have shown that the nature of the substituent at position 2 is critical for activity. researchgate.net Docking simulations can reveal that the cyclopropyl group of this compound may provide a better fit into a specific hydrophobic pocket compared to a linear alkyl chain or a bulkier aromatic group. nih.gov Similarly, the placement of the methyl group at position 8 can be rationalized; its presence might create favorable van der Waals contacts or, conversely, cause steric hindrance if the pocket is too small, thus guiding future modifications. researchgate.net For instance, docking studies on iodinated quinazolinones against DHFR showed that interactions of the quinazolinic ring within the active site were crucial for activity. nih.gov

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to exert a specific biological effect. A pharmacophore model can be generated based on the structure of a known active ligand like this compound.

The key features of a pharmacophore model for this compound would likely include:

A hydrogen bond acceptor (the C=O group).

A hydrogen bond donor (the N-H group).

A hydrophobic feature (the cyclopropyl group).

An aromatic ring feature.

Once established, this model can be used as a 3D query in a process called virtual screening. Large databases containing millions of chemical compounds are computationally screened to find molecules that match the pharmacophore model. nih.gov This approach is highly effective for identifying structurally diverse compounds, or "scaffold hops," that retain the necessary pharmacophoric features for biological activity but have a different core structure. nih.govacs.org This process can rapidly identify novel potential ligands for the same biological target, accelerating the discovery of new lead compounds.

Molecular Dynamics Simulations to Explore Conformational Landscapes

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov An MD simulation of the this compound-protein complex would reveal the stability of the binding pose predicted by docking and explore the conformational landscape of both the ligand and the protein. nih.gov

The simulation typically involves several steps: energy minimization, gradual heating to a physiological temperature, and a production run where data is collected. nih.gov Analysis of the MD trajectory can provide key insights:

Root Mean Square Deviation (RMSD): This metric is calculated for the backbone atoms of the protein and the heavy atoms of the ligand. A stable, low-fluctuation RMSD value over the course of the simulation suggests that the complex is stable and the ligand remains securely bound in its initial pose. nih.gov

Root Mean Square Fluctuation (RMSF): This is calculated for individual amino acid residues or parts of the ligand. It helps identify which regions of the protein are flexible and which are rigid. High RMSF values in the active site might indicate instability, while stable interactions would be characterized by low fluctuation. nih.gov

MD simulations can confirm the persistence of key hydrogen bonds and hydrophobic interactions throughout the simulation, providing stronger evidence for the proposed binding mode. nih.gov

In Silico Prediction of Relevant Biological Parameters (e.g., ADMET profiling)

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. actascientific.com Predicting these pharmacokinetic and toxicological profiles early in the research process helps to identify compounds with poor drug-like properties, saving significant time and resources. Numerous studies have successfully applied these methods to quinazolinone derivatives. actascientific.comresearchgate.net

For this compound, various parameters can be computationally estimated:

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) are predicted. Many quinazolinone analogs show good potential for gastrointestinal absorption. actascientific.com

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding. Whether a compound crosses the BBB is crucial for CNS-targeting drugs. mdpi.com

Metabolism: The primary metabolic enzymes are cytochromes P450 (CYP). In silico models can predict whether a compound is a substrate or inhibitor of key CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4). Many quinazolinones are predicted to be inhibitors of certain CYP enzymes. actascientific.commdpi.com

Excretion: This involves predicting how the compound is cleared from the body.

Toxicity: Models can predict potential toxicities such as hepatotoxicity (liver damage), mutagenicity (damage to DNA), and cardiotoxicity (e.g., hERG inhibition). actascientific.comresearchgate.net

Table 2: Representative In Silico ADMET Predictions for Quinazolinone Analogs

| ADMET Parameter | Predicted Property/Outcome | Significance |

| Human Intestinal Absorption (HIA) | High | Good oral bioavailability potential |

| Blood-Brain Barrier (BBB) | Non-penetrant/Penetrant (Varies) | Determines potential for CNS effects |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |

| CYP3A4 Inhibition | Inhibitor | Potential for drug-drug interactions |

| Hepatotoxicity | Predicted toxic | Potential for liver injury |

| Mutagenicity (AMES test) | Predicted non-mutagenic | Lower risk of causing genetic mutations |

| hERG Inhibition | Non-blocker | Lower risk of cardiotoxicity |

Data compiled from general findings for quinazolinone derivatives in cited literature. actascientific.commdpi.comnih.gov

Quantum Mechanical and Hybrid QM/MM Calculations for Reaction Mechanisms and Electronic Properties

Quantum mechanical (QM) calculations, based on the principles of quantum physics, provide highly accurate information about the electronic structure of a molecule. These methods can be used to calculate properties of this compound such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and bond energies. This information is valuable for understanding the compound's intrinsic reactivity and its ability to participate in chemical reactions.

For larger systems, such as an enzyme active site, full QM calculations are computationally prohibitive. In these cases, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. nih.gov In a QM/MM simulation, the region of primary interest (e.g., the ligand and the key amino acid residues involved in a chemical reaction) is treated with high-level QM accuracy. The rest of the protein and solvent are treated using the less computationally expensive molecular mechanics (MM) force fields. nih.gov

This approach is ideal for studying:

Enzymatic Reaction Mechanisms: Modeling how an enzyme metabolizes the quinazolinone ring or its substituents.

Excited State Properties: Investigating how the molecule interacts with light, which is relevant for phototoxicity studies.

Accurate Binding Energies: Refining the binding energy calculations from standard docking by incorporating electronic effects.

By providing a detailed description of bond-making and bond-breaking processes, QM/MM calculations can offer unparalleled insight into the precise molecular mechanisms underlying the biological activity of this compound. nih.gov

Future Perspectives and Emerging Research Avenues for 2 Cyclopropyl 8 Methyl 3h Quinazolin 4 One

Rational Design and Synthesis of Advanced Analogs with Enhanced Specificity

The future development of 2-Cyclopropyl-8-methyl-3H-quinazolin-4-one will heavily rely on the principles of rational drug design to create advanced analogs with improved potency and target specificity. Structure-activity relationship (SAR) studies are fundamental to this endeavor, providing insights into how modifications of the core structure influence biological activity. nih.gov

For the quinazolinone scaffold, substitutions at the 2, 3, 6, and 8 positions have been shown to be critical for modulating pharmacological effects. nih.gov In the case of this compound, the cyclopropyl (B3062369) moiety at the 2-position is a key feature. This small, strained ring can participate in unique interactions with biological targets and can influence the compound's metabolic stability and pharmacokinetic profile. Future research will likely focus on exploring variations of this group, such as the introduction of substituents on the cyclopropyl ring itself or its replacement with other small, conformationally restricted groups to probe the binding pocket of target proteins.

The methyl group at the 8-position also presents a strategic point for modification. Studies on other quinazolinones have shown that substitutions at this position can significantly impact activity. For instance, the introduction of larger substituents at the C-8 position has been shown to improve the potency of tankyrase inhibitors. nih.gov Therefore, a systematic exploration of different alkyl, aryl, or functionalized groups at this position could lead to analogs with enhanced or novel biological activities.

Furthermore, derivatization at the 3-position of the quinazolinone ring is a well-established strategy for diversifying biological activity. researchgate.net The introduction of various substituted phenyl rings, heterocyclic moieties, or aliphatic chains at this position can profoundly alter the compound's interaction with its biological targets. researchgate.net The synthesis of a focused library of 3-substituted analogs of this compound would be a logical step in elucidating its full therapeutic potential.

Table 1: Potential Modifications for Analog Design

| Position | Current Substituent | Potential Modifications for Future Analogs | Rationale |

| 2 | Cyclopropyl | Substituted cyclopropyl rings, other small cycloalkyl groups, spirocycles | To probe binding pocket interactions and modulate metabolic stability. |

| 8 | Methyl | Larger alkyl groups, aryl groups, halogen atoms, nitro groups, hydroxyl groups | To enhance potency and explore new biological targets based on SAR of related quinazolinones. nih.gov |

| 3 | Hydrogen | Substituted aryl rings, heterocyclic moieties, aliphatic chains with various functional groups | To diversify biological activity and improve pharmacokinetic properties. researchgate.net |

| 6 | Hydrogen | Halogens, methoxy (B1213986) groups, other small electron-donating or-withdrawing groups | To modulate electronic properties and potentially influence target binding. nih.gov |

Exploration of Novel Molecular Targets and Therapeutic Applications

The quinazolinone scaffold is associated with a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and anticonvulsant effects. nih.govnih.govnih.govijbpsa.com While the specific biological profile of this compound is not yet extensively characterized, its structural features suggest several promising avenues for investigation.

Given that many quinazolinone derivatives act as kinase inhibitors, a primary area of exploration would be to screen this compound against a panel of protein kinases involved in cancer and inflammatory diseases. nih.gov The presence of the cyclopropyl group could confer selectivity for specific kinase targets. Furthermore, the potential for this compound to induce apoptosis in cancer cells, a known property of some quinazolinones, warrants investigation. nih.gov

The antibacterial potential of this compound is another key area for future research. Novel antibacterial agents are urgently needed, and some 2-substituted quinazolines have shown promising activity against various bacterial strains. nih.gov The unique substitution pattern of the target compound may allow it to evade existing resistance mechanisms.

Moreover, the structural similarity to known anticonvulsant drugs suggests that this compound and its analogs could be investigated for their effects on the central nervous system. ijbpsa.com

Table 2: Potential Therapeutic Areas for Investigation

| Therapeutic Area | Rationale | Potential Molecular Targets |

| Oncology | Many quinazolinone derivatives are potent anticancer agents. nih.govnih.gov | Protein kinases, tubulin, enzymes involved in DNA repair |

| Infectious Diseases | Quinazolinones have demonstrated broad-spectrum antibacterial activity. nih.gov | Bacterial enzymes, cell wall synthesis machinery |

| Inflammatory Diseases | Anti-inflammatory properties are a known feature of the quinazolinone class. | Cyclooxygenase (COX) enzymes, pro-inflammatory cytokines |

| Neurological Disorders | Structural similarities to known anticonvulsant medications. ijbpsa.com | Ion channels, neurotransmitter receptors |

Development of Sustainable and Scalable Synthetic Methodologies

The advancement of this compound from a laboratory curiosity to a potential therapeutic agent will necessitate the development of efficient, sustainable, and scalable synthetic routes. A patent has been filed for a one-step synthesis of the related 2-cyclopropyl-8-methyl quinazoline (B50416) from (2-amino-3-methylphenyl) methanol (B129727) and cyclopropyl carbonitrile using a ruthenium catalyst, which is described as meeting the requirements of green chemistry. google.comresearchgate.net Adapting such innovative, environmentally friendly methods to the synthesis of the quinazolinone core will be a critical research focus.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

In the context of this compound, AI algorithms can be employed to:

Predict Biological Activity: By training models on existing data for quinazolinone derivatives, AI can predict the potential therapeutic applications of novel analogs.

Optimize Lead Compounds: Machine learning models can guide the rational design of new derivatives by predicting how structural modifications will affect potency, selectivity, and pharmacokinetic properties.

Identify Novel Targets: AI can analyze complex biological data to identify new potential molecular targets for this class of compounds.

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold with optimized drug-like properties.

The synergy between computational approaches and traditional experimental work will be pivotal in unlocking the full therapeutic potential of this promising molecule and its future generations of analogs.

Q & A

Q. What are the standard synthetic routes for preparing 2-Cyclopropyl-8-methyl-3H-quinazolin-4-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of 2-aminobenzamide derivatives with appropriate reagents. For example, describes a microwave-assisted method (Method B: 280 W, 4 minutes) for a structurally similar quinazolin-4-one derivative, achieving a 60% yield. Key steps include:

- Using titanium tetrachloride (TiCl₄) as a catalyst for amidine formation.

- Optimizing solvent systems (e.g., DMF or ethanol) and temperature to minimize by-products.

- Confirming product purity via melting point analysis and chromatography (TLC/HPLC) .

Variations in cyclopropyl group introduction may require tailored protecting groups or anhydrous conditions to prevent ring-opening.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C-NMR : Key signals include cyclopropyl protons (δ 0.5–1.5 ppm) and quinazolinone carbonyl carbons (δ ~165–170 ppm). For example, in a related compound (8-chloro-3-(4-methoxyphenyl)quinazolin-4-one), the methoxy group resonated at δ 3.74 ppm .

- IR Spectroscopy : Confirm the presence of carbonyl (C=O) stretching at ~1630–1670 cm⁻¹ .

- Mass Spectrometry (MS) : Look for molecular ion peaks (e.g., [M⁺] at m/z 286.71 for C₁₅H₁₁ClN₂O₂) and fragmentation patterns to validate substituents .

Q. How can researchers validate the purity of this compound?

- Methodological Answer :

- Perform elemental analysis (C, H, N) to match calculated and observed values (e.g., ±0.3% deviation).

- Use HPLC with a C18 column and UV detection (λ = 254 nm) to confirm >95% purity.

- Cross-validate melting points with literature data (e.g., 175°C for a structurally similar derivative) .

Advanced Research Questions

Q. How can contradictions in spectral data for this compound derivatives be resolved?

- Methodological Answer :

- Case Study : If NMR signals for the cyclopropyl group deviate from expected values, consider steric strain or solvent effects. For example, DMSO-d₆ may cause peak broadening due to hydrogen bonding .

- Validation Steps :

Repeat synthesis under inert conditions (argon/glovebox) to rule out oxidation.

Use 2D NMR (COSY, HSQC) to assign overlapping signals.

Compare with computational simulations (DFT-based chemical shift predictions) .

Q. What strategies optimize the regioselectivity of cyclopropane ring substitution in quinazolin-4-one derivatives?

- Methodological Answer :

- Steric/Electronic Control : Use bulky directing groups (e.g., tert-butyl) to block undesired positions.

- Catalytic Approaches : Employ transition-metal catalysts (e.g., Pd or Cu) for cross-coupling reactions at the 2-position.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at electron-deficient quinazolinone cores .

Q. How can mechanistic studies elucidate the formation of by-products during this compound synthesis?

- Methodological Answer :

- Isolation and Characterization : Separate by-products via column chromatography and analyze via XRD or HRMS. For example, a titanium chloride-mediated reaction yielded an 11% by-product identified as a dibenzodiazepine derivative .

- Kinetic Profiling : Monitor reaction progress via in-situ IR to detect intermediate species.

- Computational Modeling : Use DFT to map energy barriers for competing pathways (e.g., ring-opening vs. cyclization) .

Q. What in vitro assays are recommended to evaluate the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination).

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control.

- Solubility Optimization : Prepare DMSO stock solutions (10 mM) and dilute in PBS (≤0.1% DMSO final) to avoid solvent interference .

Methodological Notes for Contradiction Analysis

- Iterative Validation : Follow ’s emphasis on iterative data collection and analysis. For example, if biological activity contradicts computational predictions, re-examine assay conditions (e.g., pH, temperature) or compound stability .

- Open Data Practices : Adhere to ’s guidelines for transparent reporting of negative results or spectral anomalies to facilitate reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.